
2-Heptadecene
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Overview
Description
2-Heptadecene (C₁₇H₃₄) is a long-chain alkene characterized by a double bond at the second carbon position. This structural feature distinguishes it from its isomer, 1-heptadecene, where the double bond resides at the terminal (first) carbon. As a mono-unsaturated hydrocarbon, this compound finds relevance in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptadecene can be synthesized through various methods. One common approach involves the alkylation of 1-heptene using magnesium bromide (MgBr2) as a catalyst . Another method includes the hydrogenation of fats or other raw materials containing long-chain unsaturated compounds, which are converted into long-chain saturated hydrocarbons .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic decarbonylation of stearic acid. This process uses a catalyst system comprised of rhodium trichloride (RhCl3) and triphenylphosphine, resulting in a mixture of heptadecenes .
Chemical Reactions Analysis
Types of Reactions: 2-Heptadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, forming epoxides or alcohols.
Reduction: Reduction reactions can convert this compound into heptadecane by adding hydrogen.
Substitution: In substitution reactions, one of the hydrogen atoms in this compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Heptadecane.
Substitution: Halogenated heptadecenes.
Scientific Research Applications
2-Heptadecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Heptadecene exerts its effects varies depending on the application. In biological systems, it can act as a semiochemical, influencing the behavior of insects. For example, (2S,8Z)-2-butyroxy-8-heptadecene is a major component of the sex pheromone of the chrysanthemum gall midge . In medicinal applications, heptadecane has been shown to suppress age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity through the NIK/IKK and MAPKs pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The position of the double bond significantly influences physical properties. Below is a comparison of 2-heptadecene with 1-heptadecene and other related alkenes:
*Inference: Terminal alkenes (e.g., 1-heptadecene) typically exhibit slightly higher boiling points than internal isomers (e.g., this compound) due to differences in molecular packing and van der Waals interactions .
Reactivity in Catalytic Processes
Evidence from nanocatalysis studies in ionic liquids highlights the role of alkene isomers in reaction outcomes. For instance:
- Selectivity Trends : In hydrogenation or dehydrogenation reactions, both 1- and this compound isomers are observed. Higher reaction yields favor alkene retention over alkane formation, suggesting thermal stability of the double bond in these systems .
- This implies that this compound, as an internal alkene, may exhibit distinct reactivity patterns compared to terminal isomers under catalytic conditions .
Properties
CAS No. |
26741-30-0 |
---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
heptadec-2-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3 |
InChI Key |
GCWAFWMUTOXMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
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